methyl}(hydroxy)phosphoryl)butanoic acid](/img/structure/B10772811.png)
(2S)-2-amino-4-({[4-(carboxymethoxy)phenyl](hydroxy)methyl}(hydroxy)phosphoryl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSP4-2022 is a novel selective agonist for metabotropic glutamate receptor 4 (mGlu4). This compound has shown significant potential in the treatment of various central nervous system disorders, including Parkinson’s disease and schizophrenia .
Preparation Methods
The synthesis of LSP4-2022 involves extending the glutamate-like structure to target a nonconsensus binding area. This compound is derived from a virtual screening hit and involves cell-based assays with recombinant metabotropic glutamate receptors . The specific synthetic routes and industrial production methods are not widely documented, but it is known that the compound is available through custom synthesis services .
Chemical Reactions Analysis
LSP4-2022 undergoes various chemical reactions, primarily involving its interaction with metabotropic glutamate receptors. It acts as an orthosteric agonist, binding to the primary glutamate binding site and a variable pocket responsible for selectivity . The compound’s interactions are modulated by chloride ions, which influence its binding affinity and selectivity . Major products formed from these reactions include the inhibition of neurotransmission in cerebellar slices and the modulation of excitatory postsynaptic currents .
Scientific Research Applications
LSP4-2022 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of Parkinson’s disease by inhibiting neurotransmission in cerebellar slices and exhibiting antiparkinsonian properties in vivo . Additionally, it has been investigated for its potential antidepressant-like effects and its ability to modulate glutamatergic and dopaminergic systems in animal models of schizophrenia . The compound’s ability to cross the blood-brain barrier and its selectivity for metabotropic glutamate receptor 4 make it a valuable tool in neuroscience research .
Mechanism of Action
LSP4-2022 exerts its effects by selectively activating metabotropic glutamate receptor 4. It binds to both the primary glutamate binding site and a variable pocket, which is responsible for its selectivity . This interaction inhibits neurotransmission in cerebellar slices from wild-type mice but not in metabotropic glutamate receptor 4 receptor-knockout mice . The compound’s ability to cross the blood-brain barrier allows it to exert its effects centrally, making it effective in various animal models of central nervous system disorders .
Comparison with Similar Compounds
LSP4-2022 is unique in its selectivity for metabotropic glutamate receptor 4. Other similar compounds include LSP1-2111, which also shows selective agonist activity for metabotropic glutamate receptor 4 and metabotropic glutamate receptor 8 . LSP4-2022 has a higher selectivity ratio for metabotropic glutamate receptor 4 compared to metabotropic glutamate receptor 8, making it more specific in its action . This selectivity is crucial for its potential therapeutic applications, as it reduces the likelihood of off-target effects.
Properties
Molecular Formula |
C13H18NO8P |
|---|---|
Molecular Weight |
347.26 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[[4-(carboxymethoxy)phenyl]-hydroxymethyl]-hydroxyphosphoryl]butanoic acid |
InChI |
InChI=1S/C13H18NO8P/c14-10(12(17)18)5-6-23(20,21)13(19)8-1-3-9(4-2-8)22-7-11(15)16/h1-4,10,13,19H,5-7,14H2,(H,15,16)(H,17,18)(H,20,21)/t10-,13?/m0/s1 |
InChI Key |
BGOFVWMHMQISHB-NKUHCKNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(O)P(=O)(CC[C@@H](C(=O)O)N)O)OCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(O)P(=O)(CCC(C(=O)O)N)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


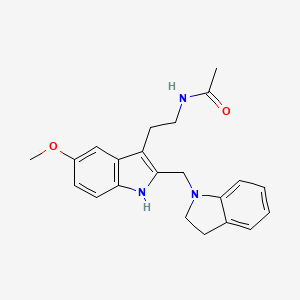
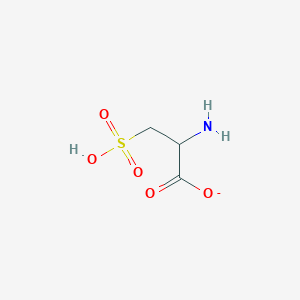
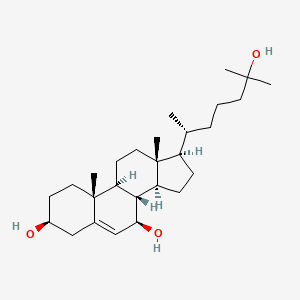
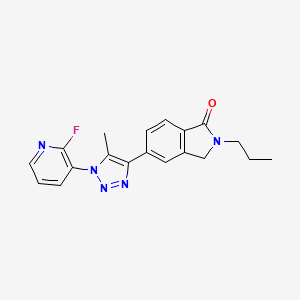
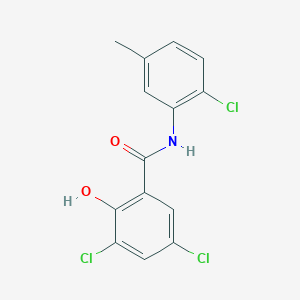
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
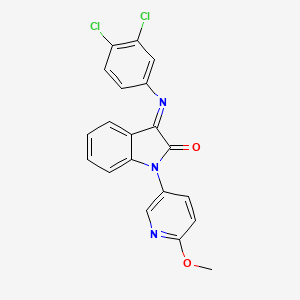
![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)

![[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)
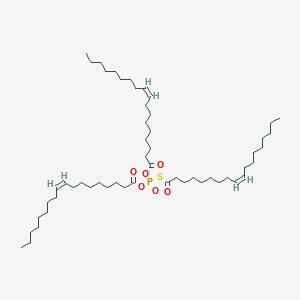
![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)
